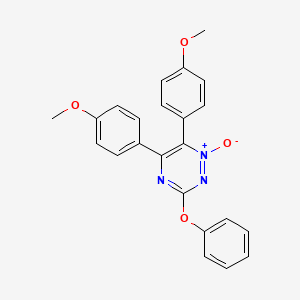
1,2,4-Triazine, 5,6-bis(4-methoxyphenyl)-3-phenoxy-, 1-oxide
Beschreibung
1,2,4-Triazine, 5,6-bis(4-methoxyphenyl)-3-phenoxy-, 1-oxide is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two methoxyphenyl groups and a phenoxy group attached to the triazine ring, along with an oxide group at the first position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
82123-03-3 |
|---|---|
Molekularformel |
C23H19N3O4 |
Molekulargewicht |
401.4 g/mol |
IUPAC-Name |
5,6-bis(4-methoxyphenyl)-1-oxido-3-phenoxy-1,2,4-triazin-1-ium |
InChI |
InChI=1S/C23H19N3O4/c1-28-18-12-8-16(9-13-18)21-22(17-10-14-19(29-2)15-11-17)26(27)25-23(24-21)30-20-6-4-3-5-7-20/h3-15H,1-2H3 |
InChI-Schlüssel |
VTBHJYKHFIOMIV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C([N+](=NC(=N2)OC3=CC=CC=C3)[O-])C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazine, 5,6-bis(4-methoxyphenyl)-3-phenoxy-, 1-oxide typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as amidines or nitriles, under specific reaction conditions.
Introduction of Methoxyphenyl Groups: The methoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions using methoxybenzene derivatives.
Attachment of the Phenoxy Group: The phenoxy group can be attached via nucleophilic substitution reactions using phenol derivatives.
Oxidation: The final step involves the oxidation of the triazine ring to introduce the oxide group at the first position. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1,2,4-Triazin, 5,6-Bis(4-methoxyphenyl)-3-phenoxy-, 1-Oxid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Weitere Oxidation kann an verschiedenen Positionen am Triazinring oder an den angehängten aromatischen Gruppen stattfinden.
Reduktion: Reduktionsreaktionen können zur Entfernung der Oxidgruppe oder zur Reduktion anderer funktioneller Gruppen führen.
Substitution: Sowohl nucleophile als auch elektrophile Substitutionsreaktionen können an den aromatischen Ringen und dem Triazinring auftreten.
Hydrolyse: Die Verbindung kann unter sauren oder basischen Bedingungen hydrolysiert werden, was zum Bruch bestimmter Bindungen führt.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Persäuren oder andere Oxidationsmittel.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid oder katalytische Hydrierung.
Substitution: Halogenierungsmittel, Nucleophile oder Elektrophile.
Hydrolyse: Saure oder basische wässrige Lösungen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann Oxidation zur Bildung zusätzlicher Oxidgruppen führen, während Reduktion zur Entfernung der Oxidgruppe führen kann.
Wissenschaftliche Forschungsanwendungen
5. Wirkmechanismus
Der Wirkmechanismus von 1,2,4-Triazin, 5,6-Bis(4-methoxyphenyl)-3-phenoxy-, 1-Oxid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkungen durch Folgendes ausüben:
Bindung an Enzyme: Hemmung oder Aktivierung spezifischer Enzyme, die an Stoffwechselwegen beteiligt sind.
Wechselwirkung mit DNA/RNA: Modulation der Genexpression oder Störung der Nukleinsäurefunktionen.
Beeinflussung der Zellsignalisierung: Beeinflussung von Signalwegen, die das Zellwachstum, die Differenzierung oder die Apoptose regulieren.
Wirkmechanismus
The mechanism of action of 1,2,4-Triazine, 5,6-bis(4-methoxyphenyl)-3-phenoxy-, 1-oxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression or interfering with nucleic acid functions.
Affecting Cellular Signaling: Influencing signaling pathways that regulate cell growth, differentiation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
1,2,4-Triazin, 5,6-Bis(4-methoxyphenyl)-3-phenoxy-, 1-Oxid kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
1,2,4-Triazinderivate: Verbindungen mit verschiedenen Substituenten am Triazinring.
Phenoxy-substituierte Triazine: Verbindungen mit Phenoxygruppen, die an den Triazinring gebunden sind.
Methoxyphenyl-substituierte Triazine: Verbindungen mit Methoxyphenylgruppen, die an den Triazinring gebunden sind.
Die Einzigartigkeit von 1,2,4-Triazin, 5,6-Bis(4-methoxyphenyl)-3-phenoxy-, 1-Oxid liegt in seiner spezifischen Kombination von Substituenten und dem Vorhandensein der Oxidgruppe, die bestimmte chemische und biologische Eigenschaften verleihen kann.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


